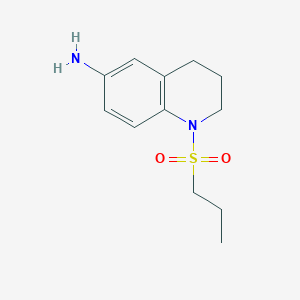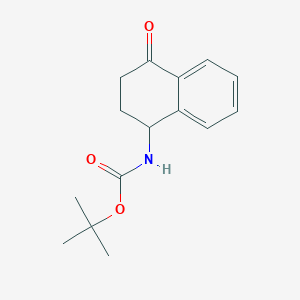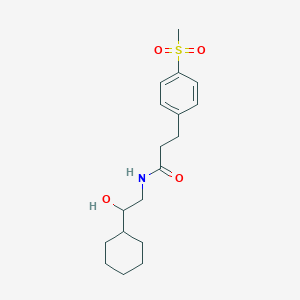
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its ability to interact with biological systems, and its unique chemical structure makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceutical drugs. Research efforts have developed methods for the synthesis of 3-arylsulfonylquinoline derivatives, which are significant in pharmaceutical contexts. For instance, a tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides has been shown to efficiently form 3-arylsulfonylquinoline derivatives through a sulfonylation-cyclization-aromatization process without the addition of metals (Zhang et al., 2016). This method offers a straightforward route to the formation of C-S bonds and quinoline rings in a single step.
Radical Cyclizations and Synthesis Methods
Further research into the radical cyclizations of cyclic ene sulfonamides has led to the formation of stable bicyclic and tricyclic aldimines and ketimines. This process includes the production of 3,4-dihydroquinolines via radical translocation reactions of N-(2-iodophenylsulfonyl)tetrahydroisoquinolines, highlighting a versatile method for constructing complex molecular structures (Zhang et al., 2013).
Cascade Halosulfonylation
A novel cascade three-component halosulfonylation of 1,7-enynes has been established to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method, involving sulfonyl radical-triggered addition and cyclization, allows for the efficient construction of complex molecules, including the formation of C-S, C-C, and halogen bonds, thereby rapidly increasing molecular complexity (Zhu et al., 2016).
Eigenschaften
IUPAC Name |
1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-9-11(13)5-6-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDGGBFHVWRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)


![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)
![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)
![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)
![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)
![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)
